molecular formula C12H22N2O B13315544 N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13315544
M. Wt: 210.32 g/mol
InChI Key: ZNPNRUJUZHPBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 3-methylcyclopentylamine group linked via an ethylamino spacer to the cyclopropanecarboxamide core. Cyclopropane rings are known for their structural rigidity and metabolic stability, which often enhance binding affinity in bioactive molecules .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[2-[(3-methylcyclopentyl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-9-2-5-11(8-9)13-6-7-14-12(15)10-3-4-10/h9-11,13H,2-8H2,1H3,(H,14,15)

InChI Key

ZNPNRUJUZHPBTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropanecarboxamide Core

The initial step involves synthesizing the cyclopropanecarboxamide scaffold, which can be achieved via:

Functionalization of the Aminoethyl Chain

The aminoethyl chain is introduced through nucleophilic substitution reactions:

  • Preparation of 2-[(3-methylcyclopentyl)amino]ethyl intermediates :
    • Starting from 3-methylcyclopentylamine, which can be synthesized via reduction of corresponding nitriles or via cyclopentene derivatives.
    • Alkylation of ethylene diamine derivatives with appropriate halogenated compounds (e.g., 2-chloroethyl derivatives).

Coupling of the Cyclopropanecarboxamide with the Aminoethyl Moiety

The final coupling involves amidation between the aminoethyl cyclopropanecarboxamide intermediate and the 3-methylcyclopentylamine derivative:

Detailed Reaction Pathway

Step Description Reagents & Conditions References
1 Cyclopropanation of precursor Diazomethane or sulfur ylide, inert atmosphere, low temperature
2 Activation of cyclopropanecarboxylic acid DCC or EDC in DCM or DMF
3 Formation of cyclopropanecarboxamide Ammonia or primary amines, room temperature
4 Synthesis of 3-methylcyclopentylamine Cyclopentene reduction, nitrile hydrolysis
5 Alkylation of ethylene diamine 2-chloroethyl derivative, base (e.g., K2CO3)
6 Coupling to form the final compound HATU/HOBt, DIPEA, DMF, room temperature

Data Tables Summarizing Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield References
Cyclopropanation Diazomethane Inert gas, low temp -78°C Variable
Activation of acid DCC or EDC DCM or DMF Room temp High
Amide formation Ammonia or primary amine DCM or DMF Room temp 70-85%
Cyclopentylamine synthesis Cyclopentene, nitrile hydrolysis H2, Pd catalyst 25-50°C 60-75%
Alkylation 2-chloroethyl derivative K2CO3, acetonitrile 20-25°C 65-80%
Final coupling HATU, DIPEA DMF Room temp 70-90%

Research Findings and Notes

  • The synthesis of cyclopropanecarboxamides is well-documented, with methods involving carbene chemistry and carbodiimide-mediated amidation being most common.
  • The introduction of the 3-methylcyclopentylamine moiety generally proceeds via nucleophilic substitution on activated ethylene derivatives.
  • Protecting groups such as tert-butoxycarbonyl (Boc) are often employed during intermediate steps to prevent side reactions.
  • The overall yield of the multistep synthesis can vary depending on the specific reagents and purification methods, typically ranging from 40% to 70%.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The 2-methylcyclopentyl analog () highlights how minor stereochemical changes (2- vs. 3-methyl) may alter bioavailability or target binding. Such isomers are critical in optimizing pharmacokinetic profiles .
  • Substituent Effects: Bulky aromatic groups (e.g., trichlorophenyl in ) enhance lipophilicity, likely improving membrane permeability in pesticidal applications . In contrast, polar groups like hydroxyiminoethyl () may increase solubility for synthetic intermediates .

Notes

Data Limitations : Detailed pharmacological data (e.g., IC50, logP) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.

Positional Isomerism : The 2-methylcyclopentyl analog () underscores the need for stereochemical analysis in structure-activity relationship (SAR) studies.

Biological Activity

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound with potential biological activities, particularly in pharmacology. Its unique structure combines a cyclopropanecarboxamide moiety with an amino group substituted by a 3-methylcyclopentyl group. This article delves into the biological activity of this compound, exploring relevant research findings, case studies, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C12_{12}H22_{22}N2_{2}O
  • Molecular Weight : 210.32 g/mol
  • CAS Number : 1594544-25-8

The compound's structure features a cyclopropane ring attached to a carboxamide functional group, with an ethylene bridge linking to an amino group that is further substituted with a 3-methylcyclopentyl group. This structural configuration may influence its interaction with biological targets.

Structural Comparison

Compound NameStructureKey Features
This compoundStructureUnique 3-methylcyclopentyl substitution enhances lipophilicity.
CyclopropanecarboxamideBasic cyclopropanecarboxamide structureServes as a parent compound without substitution.
N,N-DimethylcyclopropanecarboxamideDimethyl derivativeExhibits different biological properties.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly concerning neurotransmitter systems. Compounds with similar structures have been investigated for their potential therapeutic effects on neurological disorders, suggesting that this compound could also be explored for similar applications.

  • Neurotransmitter Interaction : The compound's structural features suggest possible interactions with neurotransmitter receptors or enzymes involved in neurotransmission.
  • Lead Compound for Drug Discovery : Given its unique characteristics, it may serve as a lead compound for developing new drugs targeting neurological conditions.

Case Studies and Research Findings

Research has focused on understanding the binding affinity of this compound to various biological targets. Techniques employed include:

  • Molecular Docking Simulations : These simulations help predict how the compound interacts with specific receptors.
  • Radiolabeled Ligand Binding Assays : These assays measure the binding affinity of the compound to target proteins.
  • Functional Assays in Cell Lines : Evaluating the biological response of cells expressing specific receptors when exposed to the compound.

Notable Findings

A study highlighted that compounds structurally similar to this compound showed promising results in modulating receptor activity, which could be indicative of its potential efficacy in treating neurological disorders.

Safety and Toxicology

Safety data indicates that this compound may cause skin and eye irritation upon contact. The following safety classifications have been noted:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Specific Target Organ Toxicity : Single exposure affecting the respiratory system

Handling and Storage Recommendations

To ensure safety during handling:

  • Store in a well-ventilated area.
  • Keep tightly closed when not in use.
  • Use personal protective equipment to avoid skin and eye contact.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm for cyclopropane protons) and amide bond (δ 6.5–8.0 ppm for NH). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₃N₂O: 239.186). Fragmentation patterns distinguish regioisomers .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95% required for biological assays). Mobile phases often use acetonitrile/water with 0.1% TFA .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies often arise from:

  • Solubility Variability : Poor aqueous solubility (logP ~2.5) may lead to aggregation in vitro. Use DMSO stock solutions <0.1% and confirm solubility via dynamic light scattering .
  • Target Selectivity : Off-target effects reported in kinase assays (e.g., EGFR inhibition) require orthogonal validation (e.g., CRISPR knockouts or isothermal titration calorimetry) .
  • Metabolic Instability : Hepatic microsome assays (human/rodent) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation). Stabilize via deuterium incorporation at vulnerable positions .

What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for GPCRs) quantify affinity (Kᵢ). Use SH-SY5Y or primary neuronal cultures for functional cAMP/Ca²⁺ signaling assays .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with the 5-HT₆ receptor’s hydrophobic binding pocket. Validate mutations (e.g., Ala-scanning) to confirm key residues .
  • In Vivo Models : Zebrafish behavior assays (e.g., locomotor activity) screen for CNS effects. Dose-response curves (1–10 mg/kg) clarify therapeutic windows .

How do structural modifications (e.g., cyclopentyl vs. cyclopropyl groups) impact pharmacological profiles?

Q. Advanced Research Focus

  • Ring Size : Cyclopropane’s strain increases reactivity but reduces metabolic stability compared to cyclopentyl. Compare half-lives in microsomal assays .
  • Substituent Effects : 3-Methyl on cyclopentyl enhances lipophilicity (ΔlogD +0.3) and membrane permeability (Caco-2 Papp >10⁻⁶ cm/s). Replace with polar groups (e.g., -OH) to improve solubility .
  • SAR Tables :
ModificationBioactivity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
Cyclopropane120 ± 1522 ± 3
Cyclopentyl450 ± 3045 ± 5
3-Methylcyclopentyl85 ± 1028 ± 4

Data derived from kinase inhibition and human liver microsome assays .

What methodologies optimize stability during long-term storage for in vivo studies?

Q. Basic Research Focus

  • Lyophilization : Prepare lyophilized powder with cryoprotectants (e.g., trehalose) for storage at -80°C. Reconstitute in PBS (pH 7.4) pre-filtered through 0.22 µm membranes .
  • Light/Temperature Sensitivity : Store in amber vials under argon to prevent photodegradation (UV-Vis λmax 270 nm). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

How can conflicting cytotoxicity data between 2D vs. 3D cell models be reconciled?

Q. Advanced Research Focus

  • 3D Spheroid Penetration : Use multicellular tumor spheroids (MCTS) to mimic in vivo diffusion barriers. Compare IC₅₀ in MCTS vs. monolayer cultures (often 5–10× higher in 3D) .
  • Hypoxia Effects : Hypoxic cores in spheroids upregulate efflux pumps (e.g., P-gp). Co-administer verapamil (P-gp inhibitor) to enhance compound accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.